Isomurrayafoline B

Description

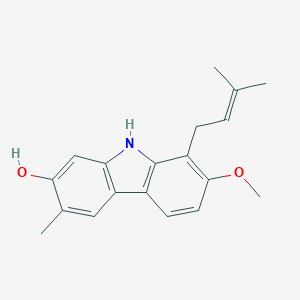

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLPKTCBCLWABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)NC3=C2C=CC(=C3CC=C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Isomurrayafoline B?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomurrayafoline B is a monomeric carbazole alkaloid isolated from the plant Murraya euchrestifolia. This technical guide provides a detailed overview of its chemical structure, though comprehensive experimental data and biological activity studies remain limited in publicly accessible literature. The information presented herein is based on the initial report of its isolation and structure elucidation.

Chemical Structure

This compound is a carbazole alkaloid with the molecular formula C₁₉H₂₁NO₂.[1] The definitive structure was elucidated by Ito and colleagues in 1987 and reported in a communication detailing three new carbazole alkaloids from Murraya euchrestifolia.[2] The core of the molecule is a carbazole ring system, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring.

Based on its molecular formula and the general structures of related carbazole alkaloids from Murraya species, this compound possesses a C₁₉ framework. This suggests the presence of additional carbon substituents on the carbazole nucleus, likely including methyl and other alkyl or oxygen-containing functional groups. The precise connectivity and stereochemistry were determined through spectroscopic analysis as detailed in the original publication.[2]

Physicochemical and Spectroscopic Data

Detailed quantitative data for this compound is not widely available. However, the structure elucidation would have relied on a combination of standard spectroscopic techniques. A summary of the expected data types is presented in Table 1.

Table 1: Anticipated Spectroscopic Data for this compound

| Analytical Technique | Type of Information Obtained |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the structure. |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the number and chemical environment of protons, including aromatic, aliphatic, and hydroxyl protons. Coupling patterns reveal proton-proton connectivity. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Indicates the number of unique carbon atoms and their chemical environments (e.g., aromatic, carbonyl, aliphatic). |

| 2D NMR (e.g., COSY, HMQC, HMBC) | Establishes correlations between protons and carbons, allowing for the definitive assignment of the molecular skeleton and substituent positions. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as N-H, O-H, C=O, and aromatic C-H bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic conjugation within the carbazole ring system. |

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and structure elucidation of novel natural products like this compound. The specific details for this compound would be found in the primary literature.[2]

Isolation of this compound

A general workflow for the isolation of carbazole alkaloids from a plant source is outlined below.

References

Isomurrayafoline B: A Technical Overview of its Discovery, Natural Sources, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurrayafoline B is a carbazole alkaloid, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While not as extensively studied as some of its structural relatives, this compound represents a molecule of interest within the rich chemical landscape of the Murraya genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and physicochemical characterization of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound was first reported as a novel natural product by Bhattacharyya, Jash, and Chowdhury in 1986. Their work identified the compound in the stem bark of Murraya koenigii (Linn.) Spreng., commonly known as the curry leaf tree. This plant, belonging to the Rutaceae family, is native to the Indian subcontinent and is widely used in traditional medicine and culinary applications.

Subsequent phytochemical investigations have also identified this compound as a constituent of Murraya microphylla . This finding is significant as it expands the known botanical sources of the compound and suggests a wider distribution within the Murraya genus. The presence of this compound in these species underscores the chemotaxonomic relationship between different Murraya plants and highlights them as a valuable source for the isolation of carbazole alkaloids.

Experimental Protocols

The isolation and structural elucidation of this compound have been achieved through a combination of chromatographic and spectroscopic techniques. The following methodologies are based on the originally reported procedures and subsequent phytochemical studies of Murraya species.

Isolation Protocol

A general workflow for the isolation of this compound from its natural sources is as follows:

-

Plant Material Preparation: The air-dried and powdered stem bark of Murraya koenigii or the relevant parts of Murraya microphylla are used as the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a non-polar solvent such as petroleum ether or chloroform in a Soxhlet apparatus.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with benzene or ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions showing the presence of this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to yield the pure compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic methods:

-

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the carbazole chromophore.

-

Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups, such as N-H and C-H bonds, and aromatic rings.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for elucidating the detailed carbon-hydrogen framework of the molecule, including the substitution pattern on the carbazole nucleus.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data reported for this compound.

| Property | Data |

| Molecular Formula | C₁₉H₂₁NO |

| Molecular Weight | 279 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 168-170 °C |

| UV λmax (EtOH) | 238, 250, 300, 330 nm |

| IR (KBr) νmax | 3420 (N-H), 1640, 1620, 1500 (aromatic) cm⁻¹ |

| Mass Spectrum (m/z) | 279 (M⁺), 264, 224 |

| ¹H-NMR (CDCl₃, δ ppm) | 7.95 (1H, d), 7.2-7.4 (4H, m), 3.85 (3H, s), 2.5 (3H, s), 1.4 (6H, s) |

| ¹³C-NMR (CDCl₃, δ ppm) | (A complete, unambiguously assigned list is not readily available in recent literature and would require re-examination of the primary data) |

Biological Activity

Currently, there is a notable lack of specific studies on the biological activities of this compound. However, the broader class of carbazole alkaloids isolated from Murraya species has been shown to exhibit a wide range of pharmacological effects, including:

-

Antimicrobial activity

-

Anti-inflammatory effects

-

Cytotoxic activity against various cancer cell lines

-

Antioxidant properties

The structural similarity of this compound to other bioactive carbazole alkaloids suggests that it may also possess interesting biological properties. Further investigation into its pharmacological profile is warranted to explore its potential as a lead compound in drug discovery programs. The following diagram illustrates the potential areas for future biological investigation based on the known activities of related compounds.

Conclusion

This compound is a carbazole alkaloid with a defined chemical structure, isolated from Murraya koenigii and Murraya microphylla. While its discovery and characterization have been established, a significant gap exists in the understanding of its biological activity. This technical guide consolidates the available information on its discovery, natural sources, and the experimental protocols for its isolation and structural elucidation. It is hoped that this resource will stimulate further research into the pharmacological potential of this and other related natural products.

Murraya microphylla: A Promising Source of the Bioactive Carbazole Alkaloid Isomurrayafoline B

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Murraya microphylla, a plant belonging to the Rutaceae family, has emerged as a noteworthy source of carbazole alkaloids, a class of heterocyclic compounds recognized for their diverse and potent biological activities. Among these, Isomurrayafoline B has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the isolation of this compound from Murraya microphylla, including detailed experimental protocols, quantitative data, and a putative signaling pathway associated with its potential anti-cancer effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Carbazole alkaloids from Murraya species are known to possess a wide range of biological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. While research on this compound is still in its nascent stages, studies on analogous carbazole alkaloids isolated from the closely related Murraya koenigii have demonstrated potent anti-cancer activity, suggesting a promising avenue for investigation into this compound's therapeutic potential.

Quantitative Data

While specific yield data for this compound from Murraya microphylla is not extensively documented in current literature, quantitative analyses of carbazole alkaloids in the related Murraya koenigii provide a valuable benchmark. The natural abundance of major carbazole alkaloids in the dried powdered leaves of M. koenigii has been reported to range from 0.04% to 0.69% (w/w). It is plausible that the yield of this compound from Murraya microphylla falls within a similar range, contingent on factors such as geographical source, harvesting time, and the specific extraction and purification methods employed.

For context, a study on the isolation of various carbazole alkaloids from Murraya microphylla reported the isolation of 8.0 mg of a specific trimeric carbazole from 230 mg of a purified fraction, illustrating the potential for obtaining milligram quantities of individual alkaloids from this plant.

Table 1: Representative Yields of Carbazole Alkaloids from Murraya Species

| Compound | Plant Source | Plant Part | Yield (% w/w of dry material) | Reference |

| Koenimbidine | Murraya koenigii | Leaves | 0.06 - 0.20 | |

| Koenimbine | Murraya koenigii | Leaves | 0.04 - 0.69 | |

| Mahanimbine | Murraya koenigii | Leaves | 0.13 - 0.42 |

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and characterization of carbazole alkaloids from Murraya species and can be adapted for the specific isolation of this compound from Murraya microphylla.

Extraction of Crude Alkaloids

This protocol is adapted from methodologies used for the extraction of carbazole alkaloids from Murraya koenigii.

Objective: To obtain a crude extract rich in carbazole alkaloids from the plant material.

Materials:

-

Dried and powdered leaves and stems of Murraya microphylla

-

95% aqueous ethanol

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Air-dry the leaves and stems of Murraya microphylla at room temperature and then pulverize the dried material into a fine powder.

-

Macerate the powdered plant material in 95% aqueous ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilize the concentrated extract using a freeze-dryer to obtain a powdered crude extract.

Isolation and Purification of this compound

This protocol outlines a general chromatographic approach for the separation of individual carbazole alkaloids.

Objective: To isolate and purify this compound from the crude extract.

Materials:

-

Crude carbazole alkaloid extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system, such as methanol or a chloroform-methanol mixture.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the this compound-containing fraction by preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Structural Characterization

Objective: To confirm the identity and structure of the isolated this compound.

Methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties of the compound.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of this compound.

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the potential anti-cancer activity of this compound, based on the known mechanisms of action of structurally related carbazole alkaloids.

Caption: Putative anti-cancer signaling pathway of this compound.

Conclusion

Murraya microphylla represents a valuable natural source for the isolation of this compound. While further research is required to establish a standardized, high-yield isolation protocol and to fully elucidate the specific biological activities and mechanisms of action of this compound, the existing data on related carbazole alkaloids provides a strong rationale for its continued investigation. The methodologies and putative signaling pathway presented in this guide offer a foundational framework for researchers and drug development professionals to advance the study of this promising bioactive compound.

Physical and chemical properties of Isomurrayafoline B

An In-depth Technical Guide to Isomurrayafoline B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a carbazole alkaloid with the molecular formula C₁₉H₂₁NO₂. This document provides a comprehensive overview of its physical and chemical properties, drawing from available predicted data. While experimental validation is pending for many of these characteristics, this guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound. Preliminary information suggests potential anti-inflammatory, anticancer, and antimicrobial activities, highlighting the need for further investigation into its pharmacological profile and mechanism of action.

Chemical and Physical Properties

This compound is a white solid compound.[1] The majority of the available quantitative data on its physical and chemical properties are based on computational predictions. These predicted values offer initial insights into the compound's characteristics and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₂ | [1] |

| Molecular Weight | 295.38 g/mol | Calculated |

| Appearance | White solid | [1] |

| Boiling Point | 498.2 ± 40.0 °C at 760 mmHg | Predicted |

| Density | 1.2 ± 0.1 g/cm³ | Predicted |

| Flash Point | 255.1 ± 27.3 °C | Predicted |

| Refractive Index | 1.666 | Predicted |

Note: The data presented in this table, with the exception of the molecular formula, molecular weight, and appearance, are predicted values and await experimental verification.

Spectroscopic Data

Solubility

Specific experimental data on the solubility of this compound in various solvents is currently unavailable. The predicted properties suggest it is likely soluble in organic solvents, a common characteristic of carbazole alkaloids. Experimental determination of its solubility profile in a range of polar and non-polar solvents is essential for designing appropriate experimental conditions for its extraction, purification, and formulation.

Potential Biological Activities

Preliminary information suggests that this compound may possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, specific experimental data, such as IC₅₀ values from in vitro assays or efficacy in preclinical models, have not been reported in the available literature.

Experimental Protocols for Biological Evaluation

While specific studies on this compound are lacking, standardized protocols can be adapted to investigate its potential biological activities.

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Workflow for Nitric Oxide Inhibition Assay:

Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide inhibition.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Workflow for MTT Assay:

Caption: Workflow for evaluating anticancer activity using the MTT assay.

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the minimum inhibitory concentration (MIC) for antimicrobial activity.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action of this compound or the signaling pathways it may modulate to exert its potential biological effects. Identifying the molecular targets and cellular pathways affected by this compound is a critical area for future research.

Logical Relationship for Investigating Mechanism of Action:

Caption: A logical workflow for the elucidation of the mechanism of action of this compound.

Synthesis and Isolation

Detailed, peer-reviewed experimental protocols for the total synthesis or isolation of this compound are not widely available. The development of an efficient and scalable synthetic route would be a significant advancement, enabling further biological and pharmacological studies. Similarly, the identification of natural sources rich in this compound and the optimization of extraction and purification protocols are important research objectives.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications. However, the current body of knowledge is largely based on predicted data. To advance the understanding and potential development of this compound, future research should prioritize:

-

Experimental Verification: Confirmation of the predicted physical and chemical properties through rigorous experimental analysis.

-

Spectroscopic Characterization: Comprehensive analysis using NMR and mass spectrometry to establish a definitive spectral signature.

-

Biological Screening: Systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial activities against a broad range of cell lines and pathogens.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Synthesis and Isolation: Development of robust and efficient methods for obtaining pure this compound for further research.

This technical guide provides a starting point for researchers and drug development professionals interested in this compound. The significant gaps in the existing data highlight numerous opportunities for further investigation to unlock the full therapeutic potential of this intriguing carbazole alkaloid.

References

Isomurrayafoline B: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurrayafoline B is a carbazole alkaloid with significant potential in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of its molecular characteristics, and while specific experimental data on this compound is still emerging, we will draw upon established methodologies for related compounds to outline plausible experimental protocols for investigating its biological activities.

Molecular and Physicochemical Data

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key molecular and physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 295.38 g/mol | [1][2] |

| CAS Number | 107903-15-1 | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1O)C3=C(C=C(C=C3N2)OC)CC=C(C)C | |

| InChI | InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | [2] |

Potential Biological Activities and Experimental Investigation

While specific studies on the biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other carbazole alkaloids isolated from Murraya koenigii suggests potential anti-inflammatory, anticancer, and antimicrobial properties. The following sections outline established experimental protocols that can be adapted to investigate these potential activities.

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines can be a primary area of investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and, after adherence, treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The viable cells will reduce MTT to formazan.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the cytotoxic potency of this compound.

Logical Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the in vitro anticancer activity of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Investigating the anti-inflammatory properties of this compound is a promising research avenue.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Griess Assay: After 24 hours, measure the amount of nitric oxide (a pro-inflammatory mediator) in the culture supernatant using the Griess reagent.

-

Data Analysis: Compare the NO levels in treated cells to untreated controls to determine the inhibitory effect of this compound.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Prepare standardized inoculums of various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits microbial growth.

Potential Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Based on the activities of structurally similar compounds, the following signaling pathways are pertinent areas for investigation.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothesized Signaling Pathway

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Isomurrayafoline B in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomurrayafoline B, a carbazole alkaloid found in plants of the Rutaceae family, belongs to a class of compounds known as phytocarbazoles. While the precise enzymatic pathway for its formation remains to be fully elucidated, significant insights can be drawn from the established biosynthesis of related carbazole alkaloids. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway for this compound, commencing from the primary metabolic shikimate pathway. We provide a structured overview of the key enzymatic steps, present available quantitative data for a crucial precursor, and offer detailed experimental protocols to facilitate further research in this area. The included diagrams of the proposed pathway and experimental workflows serve as a visual guide for researchers aiming to unravel the intricacies of this compound biosynthesis, a critical step towards its potential biotechnological production and therapeutic application.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is postulated to originate from the shikimate pathway , a central metabolic route in plants for the production of aromatic amino acids. The pathway is believed to proceed through the formation of the common carbazole precursor, 3-methylcarbazole , followed by a series of tailoring reactions, including prenylation and hydroxylation, to yield the final this compound structure.

The initial steps of the pathway involve the conversion of primary metabolites, erythrose 4-phosphate and phosphoenolpyruvate, to chorismate . Chorismate is a key branch-point metabolite that serves as the precursor for the aromatic amino acid L-tryptophan . The indole ring of tryptophan is the foundational element for the carbazole skeleton.

The proposed subsequent steps leading to this compound are outlined below:

-

Formation of the Carbazole Skeleton: The precise mechanism for the cyclization of tryptophan or a derivative to form the carbazole ring in plants is not yet fully understood. However, it is hypothesized to involve a series of oxidative and cyclization reactions.

-

Formation of 3-Methylcarbazole: This key intermediate is considered the common precursor for a vast array of over 330 phytocarbazoles.

-

C-Prenylation: A prenyltransferase is proposed to catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C-2 position of the carbazole nucleus of a precursor molecule.

-

Hydroxylation: A cytochrome P450 monooxygenase is likely responsible for the hydroxylation at the C-1 position of the prenylated intermediate.

-

Cyclization and Isomerization: Subsequent intramolecular cyclization and rearrangement would lead to the formation of the pyran ring and the specific stereochemistry of this compound.

Quantitative Data

Direct quantitative data for the intermediates in the this compound biosynthetic pathway are scarce in the existing literature. However, the concentration of the key precursor, 3-methylcarbazole, has been quantified in a related plant species from the Rutaceae family. This information provides a valuable reference point for researchers investigating this pathway.

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| 3-Methylcarbazole | Glycosmis pentaphylla | Not specified | 186.67 | Gas-Liquid Chromatography (GLC) | [1] |

Note: Further research is required to quantify the levels of this compound and its biosynthetic intermediates in various plant tissues and under different physiological conditions.

Experimental Protocols

To facilitate the elucidation of the this compound biosynthetic pathway, this section provides detailed, adaptable protocols for key experimental procedures.

Isotope Tracer Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and confirm the proposed biosynthetic pathway.

Objective: To determine if L-Tryptophan is a precursor to this compound in a plant system.

Materials:

-

Plant material (e.g., Murraya species known to produce this compound)

-

[¹³C₁₁]-L-Tryptophan or [¹⁵N₂]-L-Tryptophan

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Standard laboratory glassware and reagents for metabolite extraction

Protocol:

-

Plant Treatment:

-

Grow the plants under controlled conditions.

-

Prepare a solution of the isotopically labeled L-Tryptophan.

-

Administer the labeled precursor to the plants. This can be done through various methods such as feeding to the roots, injection into the stem, or infiltration into the leaves.

-

Include a control group of plants treated with unlabeled L-Tryptophan.

-

-

Time-Course Sampling:

-

Harvest plant tissues at different time points after administration of the labeled precursor (e.g., 0, 6, 12, 24, 48 hours).

-

Immediately freeze the harvested tissues in liquid nitrogen to quench metabolic activity.

-

-

Metabolite Extraction:

-

Grind the frozen plant tissue to a fine powder.

-

Extract the metabolites using a suitable solvent system (e.g., methanol:water or ethyl acetate).

-

Centrifuge the extract to remove cell debris.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system equipped with a high-resolution mass spectrometer.

-

Monitor for the mass of unlabeled this compound and the expected mass of the labeled this compound (incorporating the mass increase from the ¹³C or ¹⁵N isotopes).

-

-

Data Analysis:

-

Compare the mass spectra of the extracts from labeled and unlabeled treatments.

-

The detection of a compound with the expected mass of labeled this compound in the treated samples, which is absent in the control, provides strong evidence for the incorporation of L-Tryptophan into the this compound structure.

-

Characterization of a Putative Prenyltransferase

This protocol describes a general method for the heterologous expression and in vitro characterization of a candidate prenyltransferase gene.

Objective: To determine if a candidate gene from a Murraya species encodes an enzyme capable of prenylating a carbazole substrate.

Materials:

-

Candidate prenyltransferase cDNA

-

Expression vector (e.g., pET vector for E. coli or a yeast expression vector)

-

Competent E. coli or yeast cells

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

-

Carbazole substrate (e.g., 3-methylcarbazole or a hypothesized precursor)

-

Dimethylallyl pyrophosphate (DMAPP)

-

Enzyme assay buffer

-

LC-MS system for product analysis

Protocol:

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length cDNA of the candidate prenyltransferase gene.

-

Clone the cDNA into an appropriate expression vector, potentially with an affinity tag (e.g., 6x-His tag).

-

Transform the expression construct into a suitable host (E. coli or yeast).

-

Induce protein expression under optimized conditions (e.g., with IPTG for E. coli).

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the protein.

-

Purify the recombinant protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).

-

Verify the purity and concentration of the purified protein (e.g., by SDS-PAGE and Bradford assay).

-

-

Enzyme Assay:

-

Set up the enzyme reaction mixture containing:

-

Purified recombinant protein

-

Carbazole substrate

-

DMAPP

-

Assay buffer with appropriate pH and cofactors (e.g., Mg²⁺)

-

-

Incubate the reaction at an optimal temperature for a defined period.

-

Include control reactions (e.g., without the enzyme, without the carbazole substrate, or without DMAPP).

-

-

Product Analysis:

-

Stop the reaction (e.g., by adding an organic solvent).

-

Extract the products.

-

Analyze the reaction products by LC-MS.

-

Compare the chromatograms and mass spectra of the full reaction with the controls. The formation of a new peak with the expected mass of the prenylated carbazole product in the complete reaction mixture confirms the enzymatic activity.

-

Characterization of a Putative Cytochrome P450 Hydroxylase

This protocol outlines the functional characterization of a candidate cytochrome P450 monooxygenase, a likely enzyme for the hydroxylation step.

Objective: To determine if a candidate cytochrome P450 gene from a Murraya species encodes an enzyme that can hydroxylate a prenylated carbazole intermediate.

Materials:

-

Candidate cytochrome P450 cDNA and a cytochrome P450 reductase (CPR) cDNA

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae)

-

Prenylated carbazole substrate

-

Microsome isolation buffer

-

NADPH

-

LC-MS system

Protocol:

-

Yeast Co-expression:

-

Clone the cDNAs of the candidate cytochrome P450 and its redox partner, CPR, into a yeast expression vector.

-

Transform the construct into yeast cells.

-

Induce protein expression (e.g., with galactose).

-

-

Microsome Isolation:

-

Harvest the yeast cells.

-

Spheroplast the cells to remove the cell wall.

-

Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation. The microsomal fraction contains the membrane-bound cytochrome P450 and CPR.

-

-

Enzyme Assay:

-

Set up the enzyme reaction mixture containing:

-

Isolated microsomes

-

Prenylated carbazole substrate

-

NADPH (as a source of reducing equivalents)

-

Assay buffer

-

-

Incubate the reaction at an optimal temperature.

-

Include control reactions (e.g., with microsomes from yeast transformed with an empty vector).

-

-

Product Analysis:

-

Stop the reaction and extract the products.

-

Analyze the reaction products by LC-MS.

-

The detection of a new peak with the mass corresponding to the hydroxylated product in the reaction with the P450-expressing microsomes confirms the enzyme's function.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents an intriguing area of research with potential applications in metabolic engineering and drug development. While a putative pathway originating from the shikimate pathway and proceeding through the key intermediate 3-methylcarbazole is proposed, the specific enzymes and regulatory mechanisms remain largely unknown. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate and elucidate this pathway. Future research should focus on the identification and characterization of the key enzymes, particularly the prenyltransferases and cytochrome P450 monooxygenases, involved in the tailoring of the carbazole scaffold. A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable carbazole alkaloids.

References

Spectroscopic Profile of Isomurrayafoline B: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Isomurrayafoline B, a carbazole alkaloid isolated from the plant Murraya euchrestifolia. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

This compound, with the molecular formula C₁₉H₂₁NO₂, is structurally identified as 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-1-ol.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78 | d | 8.0 | H-5 |

| 7.22 | t | 8.0 | H-6 |

| 6.95 | d | 8.0 | H-7 |

| 7.65 | s | H-4 | |

| 6.88 | s | H-2 | |

| 5.40 | t | 7.0 | H-2' |

| 4.05 | d | 7.0 | H-1' |

| 3.90 | s | 7-OCH₃ | |

| 2.45 | s | 3-CH₃ | |

| 1.90 | s | 3'-CH₃ (trans) | |

| 1.75 | s | 3'-CH₃ (cis) | |

| 8.05 | br s | NH | |

| 4.90 | s | OH |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 145.8 | C-1 |

| 109.8 | C-2 |

| 120.5 | C-3 |

| 118.8 | C-4 |

| 123.8 | C-4a |

| 118.0 | C-5 |

| 122.5 | C-6 |

| 110.2 | C-7 |

| 108.5 | C-8 |

| 139.5 | C-8a |

| 124.0 | C-4b |

| 135.5 | C-9a |

| 28.5 | C-1' |

| 122.8 | C-2' |

| 132.0 | C-3' |

| 25.8 | C-4' |

| 18.0 | C-5' |

| 55.8 | 7-OCH₃ |

| 16.5 | 3-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3480 | O-H stretching (hydroxyl group) |

| 3400 | N-H stretching (amine group) |

| 1640, 1600 | C=C stretching (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Assignment |

| 295 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The spectroscopic data presented were obtained following the isolation of this compound from the root bark of Murraya euchrestifolia.

Isolation of this compound

The dried and chipped root bark of M. euchrestifolia was extracted with methanol. The methanolic extract was then partitioned between chloroform and water. The chloroform-soluble portion was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing this compound were further purified by preparative thin-layer chromatography to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-FX100 spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum was measured using a JASCO A-102 infrared spectrophotometer.

-

Mass Spectrometry: The mass spectrum was obtained on a JEOL JMS-D300 mass spectrometer.

-

UV Spectroscopy: The UV spectrum was recorded in methanol on a Hitachi 200-20 spectrophotometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Isomurrayafoline B: A Technical Overview of a Carbazole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity

Isomurrayafoline B has been identified and characterized by various chemical and spectroscopic methods. Its unique structure forms the basis for its potential biological activities.

| Chemical Identifier | Value | Source |

| CAS Number | 107903-15-1 | [1] |

| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |

| Molecular Weight | 295.38 g/mol | [2] |

| IUPAC Name | 7-methoxy-3-methyl-8-(3-methylbut-2-enyl)-9H-carbazol-2-ol | [3] |

| InChI | InChI=1S/C19H21NO2/c1-11(2)5-6-14-18(22-4)8-7-13-15-9-12(3)17(21)10-16(15)20-19(13)14/h5,7-10,20-21H,6H2,1-4H3 | [2] |

| InChIKey | XFLPKTCBCLWABD-UHFFFAOYSA-N | [2][3] |

| SMILES | COc1ccc2c([nH]c3cc(O)c(C)cc23)c1CC=C(C)C | [2] |

| Synonyms | Isomurrayafoline-B, 7-methoxy-3-methyl-8-(3-methylbut-2-en-1-yl)-9H-carbazol-2-ol, NSC654280 | [3] |

Biological Context and Potential

Carbazole alkaloids, the chemical class to which this compound belongs, are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The carbazole nucleus is a key pharmacophore in many biologically active molecules, and derivatives have been investigated for their potential as anticancer agents. For instance, some synthetic carbazole derivatives have been shown to induce apoptosis and inhibit angiogenesis, key processes in cancer progression. The p53 pathway is a common target for many anticancer compounds, and some carbazole derivatives have been found to exert their effects through the reactivation of this tumor suppressor pathway.

Proposed Experimental Workflow for Biological Evaluation

Given the lack of specific experimental data for this compound, a generalized workflow for the initial biological screening of a novel natural product is proposed. This workflow is designed to assess its potential cytotoxic and anti-proliferative effects.

Caption: A generalized experimental workflow for assessing the anticancer potential of a test compound like this compound.

Methodologies for Proposed Workflow

Cell Culture:

-

Human cancer cell lines (e.g., breast cancer line MCF-7, cervical cancer line HeLa) would be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT or Sulforhodamine B Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

For an MTT assay, MTT reagent is added to each well, and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.

-

For a Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid and stained with SRB dye. The bound dye is then solubilized, and the absorbance is measured.

-

Cell viability is expressed as a percentage of the control (untreated cells).

IC₅₀ Determination:

-

The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves generated from the cytotoxicity assay data using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Cells are treated with this compound at its IC₅₀ concentration.

-

After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

-

Cells are treated with this compound.

-

Following treatment, cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis:

-

Cells are treated with this compound, and total protein is extracted.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane, which is then incubated with primary antibodies against proteins of interest (e.g., p53, Bcl-2, caspases) and subsequently with a secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound is a structurally defined carbazole alkaloid. While specific biological data for this compound is scarce in the current literature, its chemical class suggests potential for biological activity. The provided experimental workflow offers a standard approach to begin to elucidate its pharmacological profile, particularly in the context of anticancer research. Further investigation into this and other related natural products is warranted to explore their potential as therapeutic agents.

References

- 1. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Dimeric Carbazole Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimeric carbazole alkaloids, a class of naturally occurring heterocyclic compounds, have emerged as a significant area of interest in pharmacology and medicinal chemistry. Primarily isolated from plants of the Rutaceae family, such as those of the Murraya genus, these complex molecules exhibit a wide array of potent biological activities. Their unique structures, often characterized by two carbazole moieties linked together, contribute to their diverse pharmacological profiles, making them promising candidates for the development of novel therapeutics. This guide provides an in-depth overview of the biological significance of dimeric carbazole alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Dimeric carbazole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

One of the well-studied dimeric carbazole alkaloids, mahanine, has shown potent anticancer activity. For instance, mahanine has been reported to induce apoptosis in glioma cells with an IC50 of 7.5 μM.[1] It exerts its effects by upregulating pro-apoptotic proteins like Bax and cytochrome c, and activating caspases 3 and 9.[1] Furthermore, mahanine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[1][2] In prostate cancer cells, mahanine has been observed to inhibit cell growth by deactivating Akt and activating caspases.[3] Studies on lung cancer cells have also revealed that mahanine can downregulate oncogenes and suppress tumor progression.[2]

Other dimeric carbazole alkaloids, such as bisgerayafolines A–C isolated from Murraya koenigii, have also exhibited cytotoxic activities.[4] The anticancer potential of these compounds is often attributed to their ability to intercalate with DNA.[4]

| Dimeric Carbazole Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Mahanine | Glioma HS 683 | 7.5 μM | [1] |

| Mahanine | Lung Cancer A549 | ~7.5 µM | [2] |

| Mahanine | Lung Cancer H1299 | ~5 µM | [2] |

| Mahanine | Drug-Resistant Lung Cancer A549-TR | ~10 µM | [2] |

Signaling Pathway: Mahanine's Effect on the PI3K/AKT/mTOR Pathway

Caption: Mahanine inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dimeric carbazole alkaloid and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Antimicrobial Activity

Dimeric carbazole alkaloids have also been recognized for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9][10]

While much of the research has focused on monomeric carbazole alkaloids, the dimeric structures are also of interest. For instance, girinimbine and other carbazole alkaloids from Murraya koenigii have shown potent inhibitory effects against Bacillus cereus and Staphylococcus aureus.[11] The antimicrobial activity of these compounds is a promising area for further investigation, especially in the context of rising antibiotic resistance.

| Dimeric Carbazole Alkaloid Derivative | Microorganism | MIC/IC50 Value | Reference |

| Girinimbine | Bacillus cereus | IC50 3.4 μM | [11] |

| Murrayamine J | Staphylococcus aureus | IC50 11.7 μM | [11] |

| Koenimbine | Staphylococcus aureus | IC50 17.0 μM | [11] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion susceptibility test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[12]

Principle: A standardized inoculum of a bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a zone of inhibition will appear around the disk where bacterial growth is prevented. The diameter of this zone is then measured to determine the susceptibility.[13][14]

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[12]

-

Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[15]

-

Disk Application: Aseptically apply paper disks containing the dimeric carbazole alkaloid to the surface of the agar.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters.[15]

-

Interpretation: Compare the zone diameter to established interpretive standards to determine if the bacterium is susceptible, intermediate, or resistant to the compound.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

References

- 1. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchhub.com [researchhub.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jbpr.in [jbpr.in]

- 10. researchgate.net [researchgate.net]

- 11. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. asm.org [asm.org]

- 13. academic.oup.com [academic.oup.com]

- 14. apec.org [apec.org]

- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carbazole Alkaloids from Murraya Species: A Comprehensive Technical Guide for Researchers

November 2025

Abstract

The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of structurally diverse and biologically active carbazole alkaloids. These compounds have garnered significant attention from the scientific community due to their wide spectrum of pharmacological properties, including potent cytotoxic, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic activities. This in-depth technical guide provides a comprehensive review of the literature on carbazole alkaloids isolated from various Murraya species, with a particular focus on Murraya koenigii, Murraya euchrestifolia, and Murraya microphylla. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed summary of isolated compounds, their biological activities presented in structured tables, explicit experimental protocols for their isolation and characterization, and visual representations of key signaling pathways they modulate.

Introduction

Carbazole alkaloids are a class of heterocyclic aromatic organic compounds that form the major phytochemical constituents of the genus Murraya.[1] The first carbazole alkaloid, murrayanine, was isolated in 1965, and since then, over 230 carbazole alkaloids have been identified from this genus.[1][2] These compounds are characterized by a tricyclic system consisting of a central five-membered nitrogen-containing ring fused to two benzene rings. The structural diversity within this class of alkaloids arises from various substitutions on the carbazole nucleus, including methyl, hydroxyl, methoxy, and prenyl groups, as well as the formation of dimers and trimers.[3][4]

The significant biological activities exhibited by these alkaloids, such as their potent effects against various cancer cell lines and inflammatory mediators, have made them promising candidates for the development of new therapeutic agents.[5][6][7] This guide aims to consolidate the current knowledge on carbazole alkaloids from Murraya species to facilitate further research and drug discovery efforts.

Carbazole Alkaloids from Murraya Species and Their Biological Activities

A vast number of carbazole alkaloids have been isolated and characterized from various parts of Murraya species, including the leaves, stems, bark, and roots.[6][8][9] These compounds have demonstrated a remarkable range of biological activities. The following tables summarize the key quantitative data on the cytotoxic and anti-inflammatory activities of some of the notable carbazole alkaloids from Murraya species.

Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya Species

| Compound | Murraya Species | Cancer Cell Line | IC50 (µM) | Reference |

| Mahanine | M. koenigii | HL-60 (Human leukemia) | < 30 µg/mL | [7] |

| Mahanimbicine | M. koenigii | MCF-7 (Breast cancer) | ≤ 5.0 µg/mL | [5] |

| Mahanimbine | M. koenigii | P388 (Mouse leukemia) | ≤ 5.0 µg/mL | [5] |

| Murrayanol | M. koenigii | hPGHS-1 | 109 µg/mL | |

| Girinimbine | M. koenigii | Bacillus cereus | 3.4 | [6] |

| 1-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde | M. koenigii | Bacillus cereus | 10.9 | [6] |

| Murrayamine J | M. koenigii | Staphylococcus aureus | 11.7 | [6] |

| Koenimbine | M. koenigii | Staphylococcus aureus | 17.0 | [6] |

| Murrastinine-C | M. koenigii | HL-60, HeLa | < 20 mg/mL | |

| Murrayatanine-A | M. koenigii | HL-60, HeLa | < 20 mg/mL | |

| 9-formyl-3-methylcarbazole | M. koenigii | B16 (Mouse melanoma), P388 (Adriamycin-resistant) | Weak cytotoxicity | [9] |

Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya Species

| Compound | Murraya Species | Assay | Target | Inhibition | Reference |

| Murrayakonine A | M. koenigii | LPS-induced in human PBMCs | TNF-α, IL-6 | Dose-dependent | [6] |

| O-methylmurrayamine A | M. koenigii | LPS-induced in human PBMCs | TNF-α, IL-6 | Dose-dependent | [6] |

| Mukolidine | M. koenigii | LPS-induced in human PBMCs | TNF-α, IL-6 | Dose-dependent | [6] |

| Murrayafoline A | M. tetramera | LPS-induced in BV-2 microglial cells | NO, TNF-α, IL-6, IL-1β | Potent inhibition | [10] |

Experimental Protocols

This section provides a detailed, generalized methodology for the extraction, isolation, and structural elucidation of carbazole alkaloids from Murraya species, based on protocols described in the literature.[5][8][11]

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy plant material (leaves, stems, roots, etc.) from the desired Murraya species.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical identification and future reference.

-

Drying: Air-dry the plant material in the shade at room temperature for several weeks until it is brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Carbazole Alkaloids

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. Ethanol or acetone are commonly used for initial extraction at room temperature.[5][11]

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., petroleum ether, followed by chloroform, and then methanol) can be employed.[8]

-

Soxhlet extraction can also be utilized for a more efficient extraction process.[11]

-

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of Carbazole Alkaloids

-

Column Chromatography (CC):

-

Subject the crude extract to column chromatography on silica gel or alumina.[5][11]

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or acetone).[5]

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the plates in a suitable solvent system.

-

Visualize the separated compounds under UV light (at 254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., phosphomolybdic acid spray).[5]

-

Combine fractions with similar TLC profiles.

-

-

Preparative TLC and High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions using preparative TLC or semi-preparative/preparative HPLC to isolate individual compounds.[5]

-

Structural Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV) Spectroscopy: Provides information about the presence of chromophores and the electronic conjugation system in the molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., N-H, C=O, O-H).[8]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition (High-Resolution MS) of the compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.[8]

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[8]

-

2D NMR (COSY, HSQC, HMBC, NOESY): Used to establish the complete structure and stereochemistry of the molecule by determining the connectivity between protons and carbons.

-

Signaling Pathways Modulated by Carbazole Alkaloids

Carbazole alkaloids from Murraya species exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways: the induction of apoptosis in cancer cells and the inhibition of inflammatory responses.

Apoptosis Induction in Cancer Cells

Several carbazole alkaloids, notably mahanine, have been shown to induce apoptosis in various cancer cell lines, including human leukemia (HL-60) cells.[7][12] The underlying mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.

References

- 1. biodragon.cn [biodragon.cn]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of mahanine-induced apoptosis in human leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phytojournal.com [phytojournal.com]

- 12. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Isomurrayafoline B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurrayafoline B is a carbazole alkaloid identified from Murraya koenigii, a plant species belonging to the Rutaceae family, commonly known as the curry tree. Carbazole alkaloids from Murraya koenigii have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. These properties make them promising candidates for further investigation in drug discovery and development.

This document provides a detailed overview of the protocols for the isolation and purification of this compound from its natural source. The methodologies described are based on established procedures for the separation of carbazole alkaloids from Murraya koenigii.

Data Presentation

The isolation of carbazole alkaloids from Murraya koenigii can yield a variety of compounds. While specific quantitative data for this compound is not extensively reported in the literature, the following table provides representative yields for other carbazole alkaloids isolated from this plant, which can serve as a general reference for expected outcomes.

| Compound Name | Plant Part | Extraction Solvent | Yield (mg from 1kg of plant material) | Purity (%) |

| Mahanimbine | Leaves | Acetone | 150 | >95 |

| Murrayanol | Leaves | Acetone | 80 | >98 |

| Mahanine | Leaves | Acetone | 120 | >97 |

| Girinimbine | Seeds | Chloroform | 1050 (from 1.2kg) | Not Specified |

| 3-methylcarbazole | Roots | Petroleum Ether | Not Specified | Not Specified |

| Murrayafoline A | Roots | Petroleum Ether | Not Specified | Not Specified |

Note: The data presented is a compilation from various studies on the isolation of carbazole alkaloids from Murraya koenigii and is intended for illustrative purposes. Actual yields may vary depending on the specific plant material, collection time, and extraction conditions.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of carbazole alkaloids, including this compound, from Murraya koenigii.

Plant Material Collection and Preparation

-

Collection: Fresh leaves, roots, or seeds of Murraya koenigii are collected. The choice of plant part can influence the profile of isolated alkaloids.

-

Drying: The plant material is air-dried in the shade at room temperature for several days until all moisture is removed.

-

Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Common solvents used for carbazole alkaloid extraction include petroleum ether, chloroform, acetone, and methanol.[1] The extraction can be performed by:

-

Maceration: Soaking the plant powder in the solvent at room temperature for an extended period (24-72 hours) with occasional shaking.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.

-

-

Filtration and Concentration: The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude extract can be further fractionated by sequential partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol). This step helps to separate compounds based on their polarity, enriching the desired carbazole alkaloids in a specific fraction.

Chromatographic Purification

-

Column Chromatography: The enriched fraction containing the carbazole alkaloids is subjected to column chromatography for separation.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the target compound.

-

Plates: Pre-coated silica gel 60 F254 plates are used.

-

Visualization: The spots on the TLC plates can be visualized under UV light (at 254 nm and 365 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain a high-purity compound, the fractions containing this compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Note: As no specific signaling pathways for this compound were identified in the literature, a diagram for this has not been included.

References

Chiral HPLC Separation of Isomurrayafoline B Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomurrayafoline B is a carbazole alkaloid found in plants of the Murraya genus, which are known for their rich diversity of bioactive compounds. Many carbazole alkaloids exhibit significant biological activities, making them of interest in pharmaceutical research and drug development. The chirality of these molecules can play a crucial role in their pharmacological and toxicological profiles. Therefore, the ability to separate and analyze the individual enantiomers of this compound is essential for comprehensive biological evaluation and potential therapeutic applications.

This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers. The methodology is based on established protocols for the separation of structurally related carbazole alkaloids from Murraya species, offering a robust starting point for method development and validation.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by creating a chiral environment in which the enantiomers of the analyte can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have been shown to be particularly effective for the enantioseparation of a wide range of chiral compounds, including alkaloids.

Experimental Protocols

This section outlines the detailed methodology for the chiral HPLC separation of this compound enantiomers. The protocol is adapted from successful separations of other carbazole alkaloids isolated from Murraya microphylla.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD) is required.

-